![molecular formula C6H9F3O2 B13234397 [4-(Trifluoromethyl)oxolan-2-yl]methanol](/img/structure/B13234397.png)
[4-(Trifluoromethyl)oxolan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Trifluoromethyl)oxolan-2-yl]methanol: is a chemical compound with the molecular formula C₆H₉F₃O₂ It is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)oxolan-2-yl]methanol typically involves the reaction of trifluoromethyl ketones with suitable reagents to introduce the oxolane ring and methanol group. One common method involves the use of trifluoroacetyl chloride and vinyl ethyl ether as starting materials, followed by a series of reactions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Trifluoromethyl)oxolan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted aldehydes or acids, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-(Trifluoromethyl)oxolan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and reactivity .
Biology and Medicine: The compound’s trifluoromethyl group is of interest in medicinal chemistry due to its potential to improve the pharmacokinetic properties of drugs. It can be used in the design of pharmaceuticals with enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Mécanisme D'action
The mechanism of action of [4-(Trifluoromethyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can result in various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Tetrahydrofurfuryl alcohol:
[5-(Trifluoromethyl)oxolan-2-yl]methanol: Another closely related compound with a similar structure but different positioning of the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in [4-(Trifluoromethyl)oxolan-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H9F3O2 |
|---|---|
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)4-1-5(2-10)11-3-4/h4-5,10H,1-3H2 |
Clé InChI |
KJDNLKNINRFWLA-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzenesulfonyl)-1-oxaspiro[2.3]hexane](/img/structure/B13234319.png)
![2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole](/img/structure/B13234327.png)
![1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13234332.png)
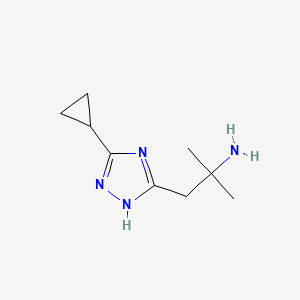


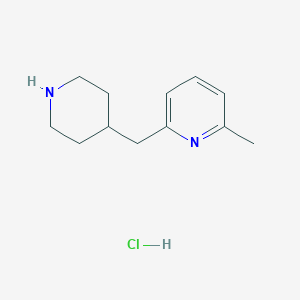
![2-[4-(Benzyloxy)phenyl]-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13234374.png)
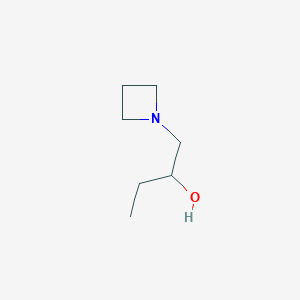
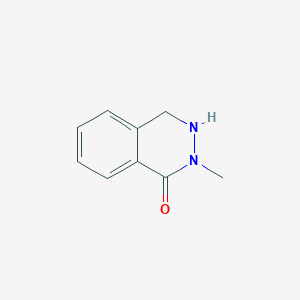
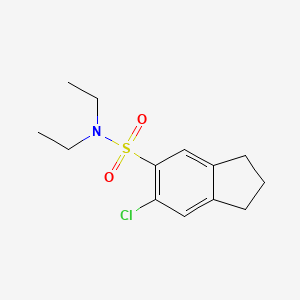

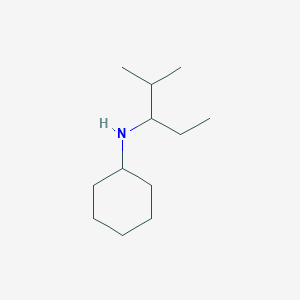
![Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13234408.png)
